2-Fluoro-N-[4-(pentyloxy)benzyl]aniline CAS number and registration
2-Fluoro-N-[4-(pentyloxy)benzyl]aniline CAS number and registration
The following technical guide provides an in-depth analysis of 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline , a specialized secondary amine intermediate.
Executive Summary & Identification
2-Fluoro-N-[4-(pentyloxy)benzyl]aniline is a lipophilic secondary amine belonging to the N-benzyl-aniline class. It serves as a critical intermediate in the synthesis of Kv7 (KCNQ) potassium channel openers (analogs of Retigabine/Ezogabine) and as a mesogenic core in the development of liquid crystalline materials .
While a public CAS number is not widely indexed in open global registries for this specific complete structure, it is identified in specialized chemical catalogs (e.g., Huateng Pharma) and can be uniquely defined by its chemical structure and synthesis pathway.
Chemical Identity Table
| Property | Detail |
| Common Name | 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline |
| Systematic Name | N-(2-Fluorophenyl)-1-(4-(pentyloxy)phenyl)methanamine |
| Catalog Code | 2045277 (Huateng Pharma) [1] |
| Molecular Formula | C₁₈H₂₂FNO |
| Molecular Weight | 287.37 g/mol |
| Canonical SMILES | CCCCCOC1=CC=C(CNCc2c(F)cccc2)C=C1 |
| Core Scaffold | N-benzylaniline (Secondary Amine) |
| Key Substituents | 2-Fluoro (ortho-F on aniline), 4-Pentyloxy (para-alkoxy on benzyl) |
Synthesis & Manufacturing Protocol
The synthesis of 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline follows a convergent Reductive Amination pathway. This method is preferred over direct alkylation due to higher selectivity for the secondary amine and the avoidance of over-alkylation to the tertiary amine.
Reaction Scheme Visualization
The following diagram illustrates the two-stage synthesis: Condensation to form the Schiff base, followed by Reduction to the target amine.
Figure 1: Convergent synthesis pathway via reductive amination.
Detailed Experimental Protocol
Step 1: Preparation of the Schiff Base (Imine)
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Reagents: 4-(Pentyloxy)benzaldehyde (1.0 eq), 2-Fluoroaniline (1.0 eq), Ethanol (anhydrous).
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Procedure:
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Dissolve 4-(pentyloxy)benzaldehyde in anhydrous ethanol.
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Add 2-fluoroaniline dropwise under stirring.
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Reflux the mixture for 2–4 hours. The formation of the imine is often indicated by a color change (yellow/orange) or precipitation.
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Optional: If the imine precipitates upon cooling, filter and wash with cold ethanol.[1] If not, proceed directly to reduction (one-pot method).
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Step 2: Reduction to the Amine
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Reagents: Sodium Borohydride (NaBH₄) (1.5 eq), Methanol or Ethanol.
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Procedure:
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Cool the imine solution (or suspension) to 0°C.
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Add NaBH₄ in small portions to prevent vigorous evolution of hydrogen gas.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quenching: Carefully add water or saturated NH₄Cl solution to quench excess hydride.
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Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
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Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.
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Applications & Mechanism of Action
A. KCNQ (Kv7) Channel Modulation
This molecule shares the pharmacophore of Retigabine (Ezogabine) , a first-in-class neuronal potassium channel opener.
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Mechanism: The 2-fluoroaniline moiety mimics the electronic properties of the fluorinated aniline found in Retigabine analogs. The 4-pentyloxy tail extends into the hydrophobic pocket of the KCNQ channel pore, potentially enhancing potency or altering subunit selectivity (e.g., Kv7.2 vs. Kv7.3).
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SAR Insight: The ortho-fluorine atom on the aniline ring is critical for metabolic stability (blocking metabolic oxidation at the reactive ortho position) and maintaining the correct torsion angle of the N-phenyl bond [2].
B. Liquid Crystal (Mesogen) Precursor
The intermediate Schiff base (formed in Step 1) is a classic calamitic liquid crystal core. The reduced amine form (the target molecule) is often used as a dopant or a flexible linkage unit in dimer liquid crystals. The pentyloxy chain provides the necessary "soft" tail to induce nematic or smectic phases.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
1H-NMR (Proton NMR) - Expected Shifts (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integral |
| Aromatic (Benzyl) | 7.20 – 7.30 | Doublet (d) | 2H |
| Aromatic (Aniline) | 6.60 – 7.10 | Multiplet (m) | 4H |
| Benzyl -CH₂-N | 4.25 – 4.35 | Singlet (s) | 2H |
| Alkoxy -O-CH₂- | 3.90 – 4.00 | Triplet (t) | 2H |
| Amine -NH- | 4.00 – 4.50 | Broad Singlet | 1H |
| Alkyl Chain (Pentyl) | 0.90 – 1.80 | Multiplets | 9H |
Note: The diagnostic signal is the benzylic methylene singlet around 4.3 ppm. If the imine is not fully reduced, a signal at ~8.4 ppm (CH=N) will be visible.
Mass Spectrometry (LC-MS)
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Ionization: ESI (+)
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Parent Ion: [M+H]⁺ = 288.38 m/z.
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Fragmentation: Loss of the 4-(pentyloxy)benzyl cation is a common fragmentation pathway.
References
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Huateng Pharma . Product Catalog: 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline (Code 2045277). Retrieved from .
- Miceli, F., et al. (2008). "Molecular determinants of Retigabine binding in KCNQ2/3 channels." Molecular Pharmacology. (Contextual grounding for N-benzyl aniline SAR).
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ChemicalBook . 4-Fluorobenzylamine Synthesis Protocols. Retrieved from . (General protocol reference for fluorinated benzylamine synthesis).
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BenchChem . Reactivity of 4-Fluorobenzaldehyde Derivatives. Retrieved from .[2] (Reference for aldehyde reactivity in reductive amination).
